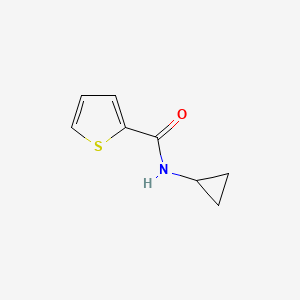![molecular formula C17H24N2O5S B14932040 (2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14932040.png)
(2-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-2-oxoethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound with a unique structure that includes a thienyl ring, a cyclohexylamino group, and an acetic acid moiety
準備方法
The synthesis of 2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, including the formation of the thienyl ring, the introduction of the cyclohexylamino group, and the attachment of the acetic acid moiety. Common synthetic routes may involve:
Formation of the Thienyl Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyclohexylamino Group: This step often involves the use of cyclohexylamine and appropriate coupling reagents to attach the amino group to the thienyl ring.
Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, using reagents such as halogens or nucleophiles.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields.
科学的研究の応用
2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific context of its use.
類似化合物との比較
Similar compounds to 2-[2-({3-[(CYCLOHEXYLAMINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID include other thienyl-containing molecules, cyclohexylamino derivatives, and acetic acid analogs. What sets this compound apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID
- 2-[(CYCLOHEXYLCARBAMOYL)AMINO]ACETIC ACID
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
特性
分子式 |
C17H24N2O5S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-[2-[[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C17H24N2O5S/c1-10-11(2)25-17(19-13(20)8-24-9-14(21)22)15(10)16(23)18-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H,18,23)(H,19,20)(H,21,22) |
InChIキー |
HVKXVYYZJXAWFB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)COCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14931958.png)

![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(piperidin-1-yl)methanone](/img/structure/B14931988.png)
![5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide](/img/structure/B14931996.png)
![3-(1,2,3,4-Tetrahydronaphthalen-1-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931998.png)
methanone](/img/structure/B14932001.png)


![5-bromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14932017.png)

![2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14932026.png)
![Methyl 4-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]benzoate](/img/structure/B14932034.png)


